1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-2-4-15-16(17(23)19-11-14-5-3-10-24-14)20-21-22(15)13-8-6-12(18)7-9-13/h3,5-10H,2,4,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAJGRSMXOTQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the chlorophenyl, furan-2-ylmethyl, and propyl groups. Common reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its triazole core is particularly valuable in organic synthesis due to its reactivity and ability to participate in various chemical reactions:
- Synthesis : It is utilized in the development of new triazole derivatives, which can exhibit diverse properties and functionalities.
- Reagent : The compound acts as a reagent in organic reactions, facilitating transformations that lead to the formation of other chemical entities.
Biology
The biological applications of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide are noteworthy:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the triazole ring's ability to disrupt fungal cell membrane synthesis.
- Antifungal Properties : Similar to other triazoles like voriconazole, this compound has shown potential as an antifungal agent. Research suggests it may inhibit the growth of fungi by targeting specific enzymes involved in ergosterol biosynthesis.
- Anticancer Research : Preliminary studies have highlighted its potential anticancer activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. For instance, a study using the National Cancer Institute's protocols demonstrated significant cell growth inhibition across multiple cancer cell lines .
Medicine
The medicinal applications of this compound are under extensive investigation:
- Therapeutic Agent : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases. The pharmacological properties associated with the triazole moiety make it a candidate for further development in drug discovery.
Industry
In industrial applications, this compound plays a role as an intermediate in the production of other chemicals:
- Material Development : Its unique chemical structure allows for the development of new materials with specific properties tailored for particular applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Antifungal | Inhibits fungal growth via ergosterol pathway | |
| Anticancer | Significant growth inhibition in cancer cell lines |
Table 2: Synthetic Routes and Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of oxidized derivatives | Hydrogen peroxide |
| Reduction | Production of reduced derivatives | Sodium borohydride |
| Substitution | Nucleophilic substitution reactions | Various nucleophiles |
| Hydrolysis | Breakdown into constituent parts | Acidic or basic conditions |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl and furan-2-ylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole core.
Itraconazole: Another antifungal compound with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Biological Activity
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyltriazole-4-carboxamide |
| Molecular Formula | C17H17ClN4O2 |
| Molecular Weight | 348.79 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring is known for its ability to inhibit enzymes and receptors involved in critical biological pathways. The presence of the chlorophenyl and furan-2-ylmethyl groups enhances binding affinity and specificity towards these targets, potentially leading to various pharmacological effects.
Antimicrobial and Antifungal Properties
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including this compound. The compound has shown promising antifungal activity against several strains, which is a significant advantage given the increasing resistance to conventional antifungal agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Cell Line Studies : In vitro tests demonstrated that the compound exhibited significant cytotoxic effects against multiple cancer cell lines, including lung cancer (H460) and breast cancer (MCF7) cells. IC50 values reported ranged from 6.06 µM to 49.85 µM depending on the specific cell line tested .
- Mechanistic Insights : Investigations into the mechanism revealed that treatment with this compound led to increased apoptosis and reactive oxygen species (ROS) generation in cancer cells. Western blot analyses indicated elevated levels of LC3 expression, suggesting autophagy induction as a potential pathway for its anticancer effects .
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Study on Antifungal Activity : In a comparative study assessing various triazole derivatives, this compound was found to possess significant antifungal properties against Candida spp., demonstrating lower MIC values compared to standard antifungal agents .
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects against H460 lung cancer cells showed that the compound induced cell death through apoptosis with an IC50 value of approximately 6.06 µM. This suggests its potential as a lead compound for further development in cancer therapeutics .
Summary of Findings
| Activity Type | IC50 Value (µM) | Cell Line/Organism |
|---|---|---|
| Antifungal | Varies | Candida spp. |
| Anticancer | 6.06 | H460 (lung cancer) |
| Anticancer | 49.85 | MCF7 (breast cancer) |
Q & A
Basic Research Question
- FT-IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations.
- UV-Vis spectroscopy : Analyze π→π* transitions in the aromatic and triazole systems.
- Density functional theory (DFT) : Calculate optimized geometries and electrostatic potential surfaces (e.g., using Gaussian) to correlate with experimental NMR/X-ray data .
How to design structure-activity relationship (SAR) studies for enzyme inhibition?
Advanced Research Question
- Target selection : Prioritize enzymes with known triazole sensitivity (e.g., carbonic anhydrase, cytochrome P450) .
- Analog synthesis : Systematically modify substituents (e.g., replace chlorophenyl with bromophenyl, vary propyl chain length) .
- Assay design : Use fluorescence-based kinetic assays to measure IC50 values. Pair with molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., triazole-furan π-stacking with hydrophobic enzyme pockets) .
How to resolve crystallographic data discrepancies during refinement?
Advanced Research Question
Common issues include disordered solvent molecules or overlapping electron density:
- SHELXL refinement : Use PART instructions to model disorder. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
- Validation tools : Check R-factors (R1 < 0.05 for high-resolution data) and electron density maps (e.g., omit maps in WinGX ).
- Twinned data : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
What strategies enhance selective functionalization of the triazole core?
Advanced Research Question
- Cross-coupling reactions : Suzuki-Miyaura coupling on halogenated triazole derivatives to introduce aryl/heteroaryl groups.
- Protection/deprotection : Temporarily mask the carboxamide group during alkylation/acylation of the triazole nitrogen.
- Click chemistry : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling in cellular studies .
How to address contradictory bioactivity results across assay platforms?
Advanced Research Question
Discrepancies may arise from assay conditions or off-target effects:
- Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based).
- Proteomic profiling : Use affinity chromatography or thermal shift assays to identify unintended targets.
- Meta-analysis : Compare data with structurally related compounds (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl analogs ) to isolate substituent-specific effects.
What computational approaches predict metabolic stability?
Advanced Research Question
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or StarDrop to identify labile sites (e.g., furan ring oxidation).
- CYP450 docking : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess demethylation or hydroxylation risks.
- Machine learning : Train models on PubChem datasets to forecast clearance rates based on molecular descriptors (e.g., logP, topological surface area).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
